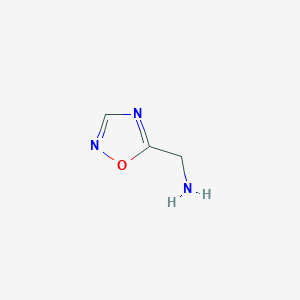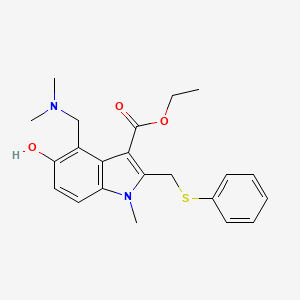
phosphomycin
Descripción general
Descripción
Métodos De Preparación
Phosphomycin can be produced both naturally and synthetically. Initially, it was isolated from certain strains of Streptomyces fradiae, but it is now commonly synthesized chemically . The synthetic route involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative . Industrial production methods typically involve large-scale fermentation processes using genetically modified strains of bacteria to enhance yield and purity .
Análisis De Reacciones Químicas
Phosphomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: Common reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions to modify the epoxide ring.
The major products formed from these reactions include different phosphonic acid derivatives, which can vary in their antibacterial activity and stability .
Aplicaciones Científicas De Investigación
Phosphomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphonic acids and their derivatives.
Biology: Researchers use this compound to investigate bacterial cell wall synthesis and resistance mechanisms.
Mecanismo De Acción
Phosphomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis . By blocking this enzyme, this compound prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is unique and contributes to its effectiveness against a broad range of bacteria .
Comparación Con Compuestos Similares
Phosphomycin is unique among antibiotics due to its phosphonic acid structure and epoxide ring. Similar compounds include:
Phosphonates: These compounds share the phosphonic acid group but differ in their specific structures and mechanisms of action.
Beta-lactams: While both this compound and beta-lactams inhibit cell wall synthesis, beta-lactams target penicillin-binding proteins rather than MurA.
Glycopeptides: These antibiotics also inhibit cell wall synthesis but do so by binding to the D-alanyl-D-alanine terminus of cell wall precursors.
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against antibiotic-resistant bacteria .
Propiedades
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)











![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

